Cas no 349617-09-0 (2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)

2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Oprea1_551209
- 2-(4-methoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- AB00486601-03
- AKOS001321243
- SMR000155151
- WAY-277104
- AK-968/11986397
- 349617-09-0
- CHEMBL1422058
- SR-01000006252
- SR-01000006252-1
- STK228928
- HMS2313K06
- Z29672912
- F0453-0254
- MLS000569684
-
- Inchi: InChI=1S/C12H13N3O2S/c1-8-14-15-12(18-8)13-11(16)7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,15,16)
- InChI Key: CXRRHYGWDCNXQC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 263.07284784Da
- Monoisotopic Mass: 263.07284784Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 92.4Ų
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0453-0254-10mg |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0453-0254-10μmol |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0453-0254-40mg |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0453-0254-3mg |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0453-0254-50mg |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0453-0254-5μmol |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0453-0254-2μmol |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0453-0254-15mg |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0453-0254-2mg |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0453-0254-4mg |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
349617-09-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Related Literature
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Introduction to 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 349617-09-0)
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 349617-09-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The presence of multiple heterocyclic rings and functional groups in its molecular structure endows it with the potential to interact with various biological targets, thereby opening avenues for therapeutic applications.
The core structure of this compound features a 4-methoxyphenyl group attached to an acetamide moiety, which is further linked to a 5-methyl-1,3,4-thiadiazole ring. The thiadiazole ring is particularly noteworthy as it is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 5-methyl group into the thiadiazole ring enhances its stability and bioavailability, making it a more viable candidate for drug development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiadiazole derivatives. These compounds have shown remarkable efficacy in preclinical studies across various disease models. Specifically, the combination of the 4-methoxyphenyl group and the thiadiazole moiety in 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suggests potential applications in treating conditions such as neurodegenerative diseases, infectious disorders, and chronic inflammatory diseases. The methoxy group on the phenyl ring also contributes to the compound's solubility and metabolic stability, which are crucial factors for drug-like properties.
The acetamide functional group in the molecule plays a pivotal role in modulating its biological activity. Acetamides are known to exhibit inhibitory effects on various enzymes and receptors, which can be leveraged to develop drugs that target specific pathological pathways. In the context of 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, the acetamide moiety may interact with biological targets such as proteases or kinases, thereby influencing cellular processes relevant to disease progression.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. These studies have highlighted the potential of 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide to bind to specific proteins involved in signal transduction and cell proliferation. This insight has guided researchers in designing analogs with enhanced potency and selectivity.
The synthesis of 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the thiadiazole core through condensation reactions involving appropriate precursors. Subsequent steps involve functionalization of the thiadiazole ring with the methyl group and coupling it with the phenylacetamide moiety through nucleophilic substitution or other coupling reactions.
The pharmacokinetic profile of this compound is another area of active investigation. Studies have indicated that 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibits moderate oral bioavailability and reasonable metabolic stability in preclinical models. These properties are essential for ensuring that the compound reaches effective concentrations at its target sites within the body. Additionally, preliminary toxicology studies have shown that the compound is well-tolerated at therapeutic doses, suggesting its potential for safe clinical use.
The therapeutic potential of 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been explored in several preclinical models. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting proliferation. Furthermore, animal models have shown that this compound can ameliorate symptoms associated with inflammatory diseases by modulating immune responses.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel lead compounds like 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. These technologies enable researchers to predict binding affinities and pharmacokinetic properties with high accuracy, thereby streamlining the drug development process. The use of these tools has also helped in identifying potential drug candidates that might have been overlooked through traditional experimental approaches.
In conclusion,the multifaceted structural features of 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol - 2 - yl)acetamide make it a promising candidate for further exploration in pharmaceutical research。 Its unique combination of functional groups, along with its favorable pharmacokinetic profile, positions it as a valuable asset in the quest for novel therapeutic agents。 As research continues to uncover new applications for this compound, it is likely that additional derivatives will be developed, each designed to enhance specific biological activities。 The ongoing investigation into 2( - ( 4 - methoxypheny l ) N ( - ( 5 - me thy l - l ,3 , 4 - thi adia z ol - 2 - yl ) ac eta mi de will contribute significantly to advancements in medicinal chemistry and drug discovery。
349617-09-0 (2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) Related Products
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)



